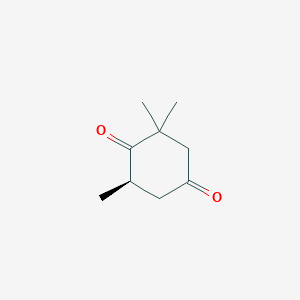
Levodione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levodione is a member of the class of cyclohexanones that is cyclohexane-1,4-dionecarrying a gem-dimethyl group at position 2 and an additional methyl substituent at position 6 (the R-enantiomer). It has a role as a bacterial metabolite. It derives from a cyclohexane-1,4-dione.
Aplicaciones Científicas De Investigación
Biocatalytic Applications
1.1 Enzymatic Synthesis of Levodione
This compound can be synthesized through the asymmetric reduction of ketoisophorone using various biocatalysts. A notable study identified a novel ene reductase (PaER) from Pichia angusta, which demonstrated high stereoselectivity (>99%) and efficiency in converting ketoisophorone to (R)-levodione. In engineered Escherichia coli cells, this biocatalytic process achieved a space-time yield of 460.7 g L−1 d−1, showcasing the potential for large-scale applications .
1.2 Microbial Reduction of this compound
Research has shown that several microorganisms can catalyze the stereoselective reduction of this compound to produce actinol. For instance, Corynebacterium aquaticum M-13 was identified as an effective strain for this purpose, highlighting the versatility of microbial systems in producing valuable chiral compounds .
Production of Carotenoids
This compound serves as an essential intermediate in the biosynthesis of carotenoids such as zeaxanthin and lutein. The enzymatic reduction processes involving this compound are critical for producing these pigments, which have significant nutritional and health benefits. Zeaxanthin, for example, is recognized for its role in eye health and protection against age-related macular degeneration .
2.1 Case Study: Carotenoid Synthesis
A patent describes a process for producing this compound using yeast strains such as Saccharomyces cerevisiae. This method highlights the efficiency of microbial fermentation processes in generating high-purity this compound, which is then utilized to synthesize carotenoids like zeaxanthin .
| Carotenoid | Source | Synthesis Method |
|---|---|---|
| Zeaxanthin | This compound | Enzymatic reduction from ketoisophorone |
| Lutein | This compound | Enzymatic pathways involving this compound |
Therapeutic Potential
Emerging research suggests that compounds derived from this compound may possess therapeutic properties. The carotenoids synthesized from this compound are known antioxidants and may play roles in reducing oxidative stress and inflammation .
3.1 Clinical Implications
Clinical studies have indicated that dietary supplementation with carotenoids like lutein and zeaxanthin can improve visual function and protect against ocular diseases. These findings underscore the potential health benefits associated with compounds derived from this compound .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(6R)-2,2,6-trimethylcyclohexane-1,4-dione |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
HVHHZSFNAYSPSA-ZCFIWIBFSA-N |
SMILES |
CC1CC(=O)CC(C1=O)(C)C |
SMILES isomérico |
C[C@@H]1CC(=O)CC(C1=O)(C)C |
SMILES canónico |
CC1CC(=O)CC(C1=O)(C)C |
Sinónimos |
dihydrooxoisophorone DOIP cpd levodione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















